REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:19][CH3:20])[CH2:4][NH:5][C:6](=[O:18])[CH2:7][N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:9]1=[O:17])[CH3:2]>CO.[Pd]>[NH2:14][C:10]1[C:9](=[O:17])[N:8]([CH2:7][C:6]([NH:5][CH2:4][CH:3]([CH2:19][CH3:20])[CH2:1][CH3:2])=[O:18])[CH:13]=[CH:12][CH:11]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere at atmosphere pressure for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalysis is separated by filtration over silica gel, before the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Green-gray solid is obtained
|
Type
|
CUSTOM
|
Details
|
it is suitable for further processing without purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C=CC1)CC(=O)NCC(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |